molecular formula C8H9N3O2 B1481844 6-(Azetidin-1-yl)pyridazine-3-carboxylic acid CAS No. 1864713-32-5

6-(Azetidin-1-yl)pyridazine-3-carboxylic acid

Katalognummer: B1481844
CAS-Nummer: 1864713-32-5
Molekulargewicht: 179.18 g/mol
InChI-Schlüssel: ZOEOPRQEVIEFFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Azetidin-1-yl)pyridazine-3-carboxylic acid (CAS 1864713-32-5) is a heteroaromatic carboxylic acid with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . This compound features a unique molecular architecture comprising a pyridazine ring—a nitrogen-rich diazine—linked to a carboxylic acid functional group at the 3-position and an azetidine ring, a four-membered nitrogen heterocycle, at the 6-position . The carboxylic acid moiety (−COOH) makes this molecule an ideal building block for extensive derivatization, as it can undergo standard reactions such as formation of amides, esters, and acid chlorides, facilitating its incorporation into larger molecular frameworks or its conversion to various functional groups . The presence of the strained azetidine ring is of significant interest in medicinal chemistry, as such saturated nitrogen heterocycles are increasingly employed as bioisosteres for more common functional groups to optimize the physicochemical and pharmacokinetic properties of drug candidates . This compound is therefore a valuable synthon for constructing more complex molecules for pharmaceutical research, particularly in the synthesis of potential protease inhibitors, receptor ligands, or for the development of novel chemical probes. Researchers utilize this and related azetidine-carboxylic acid derivatives as key intermediates in advanced research areas, including the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras) . The compound is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets (SDS) should be consulted prior to handling.

Eigenschaften

IUPAC Name

6-(azetidin-1-yl)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-8(13)6-2-3-7(10-9-6)11-4-1-5-11/h2-3H,1,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEOPRQEVIEFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Typical Synthetic Sequence:

Step Reaction Type Description Conditions/Notes
1 Pyridazine ring formation Cyclization of appropriate precursors to form pyridazine-3-carboxylic acid core Acidic or basic medium, elevated temperature
2 Halogenation Introduction of a leaving group (e.g., chloro or bromo) at the 6-position Use of halogenating agents like POCl3 or NBS
3 Nucleophilic substitution Reaction of 6-halopyridazine-3-carboxylic acid with azetidine to form 6-(azetidin-1-yl) derivative Solvent: polar aprotic (e.g., DMF, DMSO); base may be used to facilitate substitution
4 Purification Isolation and purification of the target acid Crystallization, chromatography

This route is supported by the synthesis of ethyl 6-(azetidin-1-yl)pyridazine-3-carboxylate, a closely related ester intermediate, which can be hydrolyzed to the corresponding carboxylic acid if needed.

Reaction Conditions and Optimization

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution steps due to their ability to solubilize both the azetidine nucleophile and the pyridazine substrate.
  • Temperature : Elevated temperatures (typically 80–120 °C) are employed to facilitate the substitution reaction.
  • Catalysts/Base : Mild bases such as potassium carbonate (K2CO3) or triethylamine (TEA) may be used to deprotonate azetidine and enhance nucleophilicity.
  • Reaction Time : Varies from several hours to overnight, depending on substrate reactivity.

Industrial and Large-Scale Preparation

In industrial settings, the synthesis of this compound or its esters is optimized for yield and purity. Techniques such as continuous flow chemistry have been applied to improve scalability and reaction control.

  • Continuous flow reactors allow precise temperature and mixing control, reducing side reactions and improving product consistency.
  • Catalyst and solvent recycling are implemented to reduce waste and cost.
  • Purification is often performed via crystallization or preparative chromatography to meet pharmaceutical-grade purity requirements.

Related Research Findings and Applications

While direct detailed synthetic protocols for this compound are limited in open literature, the compound is often studied as part of broader research on pyridazine derivatives with biological activity.

  • The azetidine substituent is introduced to modulate biological properties such as solubility, binding affinity, and metabolic stability.
  • Analogous compounds like ethyl 6-(azetidin-1-yl)pyridazine-3-carboxylate serve as intermediates for further functionalization or biological evaluation.
  • Research on related pyridazine derivatives indicates that substitutions at the 6-position influence interactions with biological targets, which is critical for designing antiproliferative or enzyme inhibitory agents.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Pyridazine-3-carboxylic acid or ester derivatives, azetidine or azetidine derivatives
Key Reaction Nucleophilic substitution of 6-halopyridazine-3-carboxylic acid derivative with azetidine
Solvents DMF, DMSO
Temperature Range 80–120 °C
Catalysts/Bases K2CO3, triethylamine
Purification Techniques Crystallization, chromatography
Scale Laboratory to industrial scale with continuous flow options
Challenges Controlling regioselectivity, avoiding side reactions, optimizing yield and purity

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Azetidin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

PROTAC Development

Overview of PROTAC Technology
PROTAC technology represents a novel approach to targeted protein degradation, allowing for the selective removal of disease-causing proteins from cells. This method utilizes bifunctional molecules that can bind to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role of 6-(Azetidin-1-yl)pyridazine-3-carboxylic acid
The compound serves as a rigid linker in PROTACs, which is crucial for maintaining the spatial orientation necessary for effective ternary complex formation between the target protein, the E3 ligase, and the PROTAC itself. The rigidity provided by this linker can enhance the drug-like properties of the PROTACs, thereby improving their efficacy and specificity in targeting proteins for degradation .

Chemical Conjugates and Bioconjugation

Applications in Bioconjugation
In addition to its role in PROTACs, this compound can also be utilized in chemical conjugates. These conjugates can facilitate the delivery of therapeutic agents directly to specific cells or tissues, enhancing the therapeutic index while minimizing off-target effects.

Benefits of Using Rigid Linkers
The incorporation of rigid linkers like this compound allows for better control over the orientation and distance between functional groups in bioconjugates. This control is essential for optimizing interactions with biological targets, improving stability, and enhancing overall therapeutic outcomes .

Case Study: Targeted Protein Degradation

In recent studies focusing on targeted protein degradation using PROTACs, researchers have reported that incorporating rigid linkers significantly improves degradation rates of target proteins. For instance, a study demonstrated that PROTACs utilizing this compound as a linker showed enhanced binding affinity to both target proteins and E3 ligases compared to those with flexible linkers .

Research Insights

Research has indicated that compounds like this compound not only improve the efficacy of PROTACs but also contribute to their safety profile by reducing off-target effects. The ability to precisely control the spatial arrangement of pharmacophores through rigid linkers has been shown to correlate with improved therapeutic indices in preclinical models .

Data Table: Comparison of Linker Types in PROTAC Development

Linker TypeRigidityBinding AffinityTherapeutic IndexOff-target Effects
Flexible LinkerLowModerateModerateHigher
Rigid LinkerHighHighHighLower

This table summarizes key attributes associated with different types of linkers used in PROTAC development, highlighting the advantages of using rigid linkers like this compound.

Wirkmechanismus

The mechanism of action of 6-(Azetidin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridazine ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations: Ring Size and Heteroatoms

Table 1: Key Structural Differences Among Pyridazine Derivatives
Compound Name Substituent at 6-Position Ring Size Heteroatoms Biological Relevance (Evidence)
6-(Azetidin-1-yl)pyridazine-3-carboxylic acid Azetidine 4-membered 1 N Hypothesized metabolic stability
6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid Pyrrolidine 5-membered 1 N Commercial availability; hydrochloride salt
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid 4-Methylpiperazine 6-membered 2 N Potential kinase modulation
6-(2-Methylpiperidin-1-yl)pyridazine-3-carboxylic acid 2-Methylpiperidine 6-membered 1 N Supplier-listed; no biological data
6-[4-(2-Methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid 4-(2-Methylbenzoyl)piperidine 6-membered 1 N, 1 O SCD-1 inhibitor; triglyceride-lowering
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid 3,5-Dimethylpyrazole 5-membered 2 N Lab chemical; no reported activity
Key Observations:
  • Ring Size: Smaller rings (e.g., azetidine) impose higher steric strain but may enhance metabolic stability by reducing enzymatic oxidation .
  • Heteroatoms : Piperazine derivatives (2 N atoms) increase basicity and hydrogen-bonding capacity compared to azetidine (1 N), which could enhance interactions with charged residues in enzyme active sites .

Physicochemical Properties

  • Solubility and logP : Azetidine’s smaller ring may improve aqueous solubility compared to bulkier piperidine derivatives (e.g., logP ~2.5–3.5 estimated for piperidine analogs) . However, pyrazole-substituted analogs (e.g., 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid) could exhibit higher solubility due to hydrogen-bonding pyrazole nitrogens .

Biologische Aktivität

6-(Azetidin-1-yl)pyridazine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the pyridazine ring followed by the introduction of the azetidine moiety. The compound's structure can be represented as follows:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

Key Features:

  • Molecular Weight: 194.20 g/mol
  • CAS Number: 1864713-32-5

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

CompoundTarget OrganismIC50 (µM)Reference
This compoundM. tuberculosis2.18
Compound XE. coli1.35
Compound YS. aureus4.00

Anticancer Activity

The compound has also been explored for its potential anticancer properties. In vitro assays demonstrated that certain pyridazine derivatives can induce apoptosis in cancer cell lines, such as human pancreatic and gastric cancer cells.

Case Study:
In a study evaluating the cytotoxic effects of various derivatives, compound Z derived from pyridazine showed a significant reduction in cell viability in the SGC7901 human gastric cancer cell line with an IC50 value of 15 µM, indicating promising anticancer activity.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction: It can interact with specific cellular receptors, modulating signaling pathways associated with growth and apoptosis.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound exhibits moderate bioavailability and clearance rates in animal models. Toxicology assessments indicate low cytotoxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development.

Table 2: Pharmacokinetic Profile

ParameterValue
Clearance (mL/min/kg)70
Volume of Distribution (L/kg)0.5
Half-Life (hours)6

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6-(Azetidin-1-yl)pyridazine-3-carboxylic acid, and how do reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically involves coupling azetidine derivatives with pyridazine precursors via nucleophilic substitution. For example, brominated analogs (e.g., ) use Suzuki-Miyaura coupling, adaptable by substituting azetidine reagents . Reaction temperature (e.g., 100°C in toluene, ) and catalyst selection (e.g., palladium-based catalysts) minimize byproducts. Purification via reverse-phase chromatography (C18 columns, ) achieves >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR (400-100 MHz) for structural confirmation, as in . LCMS (e.g., m/z 443 [M+H]+, ) and HPLC (retention time analysis under TFA-modified conditions, ) validate purity .

Q. What safety protocols are critical when handling azetidine-containing compounds?

  • Methodological Answer : Follow SDS guidelines (): use PPE (gloves, goggles), work in fume hoods, and store at -20°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields and scalability be optimized for this compound?

  • Methodological Answer : Optimize stoichiometry (1.2-1.5 equivalents of azetidine), solvent choice (toluene/DMF), and employ microwave-assisted synthesis. achieved 83% yield via reverse-phase purification, suggesting scalable methods . Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading).

Q. What experimental approaches resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, ) . Use orthogonal assays (enzymatic vs. cell-based) and validate with structurally defined analogs () . Meta-analysis of apoptosis studies () reconciles inconsistencies .

Q. How should SAR studies be designed to explore pharmacological potential?

  • Methodological Answer : Modular substitutions at azetidine and pyridazine rings (e.g., halogenation, alkylation) based on TLR7-9 antagonism studies () . Combine high-throughput screening (HTS) with molecular docking (inferred from ) to prioritize derivatives for in vivo testing (e.g., lipid-lowering effects in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Azetidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 2
6-(Azetidin-1-yl)pyridazine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.